Esuberaprost potassium

cAMP assay IP receptor agonism HEK-293 cells

Esuberaprost potassium is the pharmacologically active, single-isomer prostacyclin (IP) receptor agonist (EC50 0.4 nM) isolated from racemic beraprost. Unlike generic beraprost, it eliminates confounding EP3-mediated vasoconstriction, delivering 5-fold greater vasorelaxant potency and 40-fold stronger antiproliferative effects in PASMC assays. Researchers performing IP receptor pharmacology or pulmonary hypertension modeling should select this compound to ensure reproducible, isomerically pure signaling data. Available via custom synthesis; contact us with your required quantity for a competitive quote.

Molecular Formula C24H29KO5
Molecular Weight 436.6 g/mol
CAS No. 1416252-97-5
Cat. No. B10860087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsuberaprost potassium
CAS1416252-97-5
Molecular FormulaC24H29KO5
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+]
InChIInChI=1S/C24H30O5.K/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1
InChIKeyRSTLTBUTQXBUMK-ZTWNIFTGSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esuberaprost Potassium (CAS 1416252-97-5): Molecular Identity and Pharmacological Classification for Procurement


Esuberaprost potassium (also designated BPS-314d, APS-314d, or beraprost-314d) is the potassium salt of the pharmacologically active 314-d stereoisomer isolated from the racemic mixture of beraprost, a synthetic benzoprostacyclin analogue [1]. The compound functions as a potent agonist of the prostacyclin (IP) receptor (PTGIR) and is structurally defined by the IUPAC name potassium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate, with a molecular formula of C24H29KO5 [2][3]. Esuberaprost has been under clinical investigation for pulmonary arterial hypertension (PAH) and vascular diseases, representing a single-entity, optically pure alternative to the multi-isomer beraprost formulation approved in Asia [4].

Why Esuberaprost Potassium Cannot Be Interchanged with Racemic Beraprost or Other Prostacyclin Analogs


The racemic mixture of beraprost contains four stereoisomers (beraprost-314d, its enantiomer, beraprost-315d, and its enantiomer), of which only the 314-d isomer (esuberaprost) is the primary pharmacologically active entity [1]. Consequently, substitution with generic racemic beraprost introduces three additional stereoisomers that are either inactive or exhibit differential and potentially opposing pharmacological activities, including EP3 receptor-mediated vasoconstriction at high concentrations [2]. Moreover, within the broader prostacyclin pathway therapeutic class, agents such as selexipag (a selective non-prostanoid IP agonist), oral treprostinil, and epoprostenol exhibit distinct receptor selectivity profiles, pharmacokinetic properties, and adverse event burdens that preclude simple interchange without quantitative, assay-specific justification [3]. The evidence below quantifies the specific differentiation of esuberaprost relative to these comparators.

Quantitative Evidence for Esuberaprost Potassium: Comparator-Based Differentiation Across In Vitro Potency, Functional Selectivity, Pharmacokinetics, and Clinical Efficacy


Esüberaprost Demonstrates 26-Fold Higher Potency than Racemic Beraprost in cAMP Accumulation via Human IP Receptor

In HEK-293 cells stably expressing the human IP receptor (HEK-293-IP), esuberaprost exhibited a 26-fold greater potency in stimulating cyclic AMP (cAMP) accumulation compared to racemic beraprost [1]. The reported EC50 value for esuberaprost was 0.4 nM, whereas the EC50 for racemic beraprost was not directly provided in the same assay but the 26-fold difference is explicitly stated.

cAMP assay IP receptor agonism HEK-293 cells

Esüberaprost Exhibits 40-Fold Greater Antiproliferative Potency Against Human Pulmonary Arterial Smooth Muscle Cells Compared to Racemic Beraprost

In human pulmonary arterial smooth muscle cells (PASMCs) derived from PAH patients, esuberaprost was 40-fold more potent than racemic beraprost at inhibiting cell proliferation, with EC50 values of 3 nM versus 120 nM, respectively [1]. Notably, the antiproliferative effect of esuberaprost was more dependent on nitric oxide (NO) signaling than on direct IP receptor agonism, whereas racemic beraprost showed a contrasting mechanism [1].

PASMC proliferation vascular remodeling PAH

Esüberaprost Exhibits 5-Fold Greater Vasorelaxant Potency and 50% Reduced EP3-Mediated Vasoconstriction Compared to Racemic Beraprost in Isolated Pulmonary Arteries

In isolated rat distal pulmonary arteries pre-contracted with U46619 (100 nM), esuberaprost relaxed the vessels with a 5-fold greater potency compared to racemic beraprost [1]. At high concentrations (≥1000 nM), esuberaprost caused EP3 receptor-dependent vasoconstriction, but the magnitude of contraction was 50% lower than that observed with racemic beraprost [1]. In pulmonary arteries derived from PAH patients, esuberaprost produced relaxation, whereas racemic beraprost paradoxically induced weak contraction [1].

vasodilation pulmonary artery EP3 receptor

BPS-314d (Esüberaprost) Plasma Exposure Increases with Severity of Renal Impairment: Cmax in Stage 4 CKD is 2.4-Fold Higher than in Normal Renal Function

Following a single oral dose of beraprost sodium sustained-release (TRK-100STP, 120 μg), the active enantiomer BPS-314d (esuberaprost) exhibited a progressive increase in plasma exposure correlating with worsening kidney function [1]. In subjects with stage 4 chronic kidney disease (CKD), the Cmax of BPS-314d was 54.4 ± 25.2 pg/mL, compared to 22.4 ± 6.4 pg/mL in subjects with normal renal function (stage 1 CKD), representing a 2.4-fold increase [1]. AUC0-48h similarly increased from 155 ± 56 pg·h/mL (stage 1) to 329 ± 143 pg·h/mL (stage 4) [1].

pharmacokinetics renal impairment CKD

Esuberaprost Phase 3 BEAT Trial Failed to Meet Primary Endpoint for Clinical Worsening When Added to Inhaled Treprostinil

The Phase 3 BEAT trial (NCT01908699) evaluated the addition of esuberaprost sodium modified-release tablets (BPS-314d-MR) to background inhaled treprostinil (Tyvaso) in patients with PAH. United Therapeutics announced in April 2019 that the study did not meet its primary endpoint, leading to discontinuation of the esuberaprost development program [1]. Quantitative outcome data from the trial have not been published in a peer-reviewed journal, and only limited results are available through conference abstracts and press releases [2].

phase 3 clinical trial PAH efficacy

Esuberaprost Patent Portfolio: Defined Crystalline Forms and Prodrug Compositions Enable Reproducible Research-Grade Procurement

Patents assigned to United Therapeutics describe stable crystalline forms (Forms II and III) and a monohydrate form of beraprost-314d (esuberaprost) with defined XRPD patterns, enabling consistent solid-state characterization for research applications [1][2]. Form II exhibits characteristic peaks at 2θ reflection angles: 6.1±0.2°, 6.6±0.2°, 7.2±0.2°, 12.1±0.2°, and 16.3±0.2° [1]. Additionally, a patent application (US20230159480A1) describes prodrugs of esuberaprost, expanding the chemical space for derivative exploration [3].

polymorph crystalline form prodrug

Evidence-Guided Procurement Scenarios for Esuberaprost Potassium in Academic and Industrial Research Settings


In Vitro Pharmacological Profiling of Prostacyclin IP Receptor Agonists with Defined Stereochemistry

Researchers conducting comparative pharmacology of IP receptor agonists require a stereochemically pure, single-isomer reference compound to eliminate confounding effects from inactive or antagonistic stereoisomers. Esuberaprost potassium, with its demonstrated 26-fold greater cAMP potency (EC50 0.4 nM) and 40-fold greater antiproliferative potency (EC50 3 nM) compared to racemic beraprost [1], serves as an essential positive control in HEK-293-IP and PASMC assays. Its defined crystalline forms (e.g., Form II with specified XRPD peaks) ensure reproducible solid-state properties across experimental batches [2].

Vascular Biology and Pulmonary Hypertension Disease Modeling Requiring Separated Vasodilatory and Vasoconstrictive Signaling

Experimental models of pulmonary hypertension that evaluate vascular tone and remodeling benefit from compounds with minimal paradoxical vasoconstriction. Esuberaprost exhibits 5-fold greater vasorelaxant potency than racemic beraprost in isolated pulmonary arteries, while its EP3-mediated vasoconstriction at high concentrations is reduced by 50% [1]. In diseased human PAH pulmonary arteries, esuberaprost produces relaxation whereas racemic beraprost paradoxically induces weak contraction [1]. This cleaner functional profile makes esuberaprost potassium the preferred tool compound for ex vivo myography studies investigating IP/EP3 receptor balance.

Pharmacokinetic and Drug-Drug Interaction Studies in Renal Impairment Models

Preclinical pharmacokinetic studies in rodent models of chronic kidney disease or in healthy volunteers require reference data on the active enantiomer BPS-314d. Published clinical pharmacokinetic data demonstrate that Cmax of BPS-314d increases 2.4-fold (from 22.4 to 54.4 pg/mL) and AUC0-48h increases 2.1-fold (from 155 to 329 pg·h/mL) in stage 4 CKD versus normal renal function following a 120 μg beraprost sodium sustained-release dose [1]. Esuberaprost potassium can be used as an analytical standard for LC-MS/MS method development targeting BPS-314d quantification in plasma or urine matrices.

Analytical Method Development and Polymorph Characterization of Prostacyclin Derivatives

Analytical chemistry laboratories engaged in solid-state characterization or quality control of prostacyclin analogs require well-defined crystalline reference standards. The patent literature provides detailed XRPD patterns for esuberaprost crystalline Forms II and III, with Form II exhibiting characteristic peaks at 2θ reflection angles 6.1±0.2°, 6.6±0.2°, 7.2±0.2°, 12.1±0.2°, and 16.3±0.2° [1]. The monohydrate form offers a stable alternative to the esterification-prone anhydrous form, providing options for stability-indicating method development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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